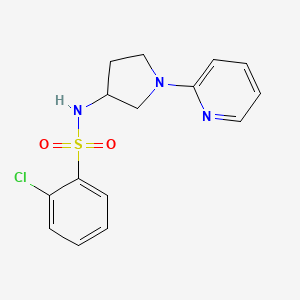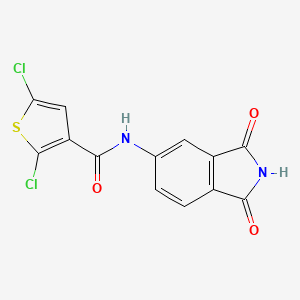
3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one" is a novel synthetic molecule that appears to be related to the oxazolidinone class of antibacterial agents. This class of compounds has been shown to be effective against a range of Gram-positive bacteria, including strains that are resistant to other antibiotics. The compound likely contains a triazolylmethyl moiety linked to a piperidine and oxazolidinone core, suggesting potential antibacterial properties.
Synthesis Analysis
The synthesis of related oxazolidinone derivatives typically involves multiple steps, including nucleophilic substitution reactions, catalytic hydrogenation, and carbonyl insertion reactions . For example, the synthesis of amino oxazolidinone scaffolds may start with a nucleophilic substitution of a thienopyridine with chloro-nitrobenzene, followed by reduction, reaction with an oxiran-2-ylmethyl compound, and subsequent steps to introduce various functional groups . The synthesis process is designed to be operationally simple and high yielding, with the final structures confirmed by techniques such as IR, MS, 1H and 13C-NMR.
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives is characterized by the presence of an oxazolidin-2-one ring, which is a key feature for their biological activity. The compound likely includes a 1,2,4-triazol-3-one moiety and a thiophene group, which may contribute to its antibacterial properties. The crystal structure of a related compound, 4-(3-phenylallylideneamino)-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-one, has been determined, providing insights into the conformation and potential interactions of these molecules .
Chemical Reactions Analysis
Oxazolidinone derivatives can undergo various chemical reactions, including those involved in their synthesis. The reactivity of the oxazolidinone ring and the attached functional groups allows for the introduction of different substituents, which can modulate the antibacterial activity and pharmacokinetic properties of the compounds. The specific chemical reactions that the compound "3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one" may undergo have not been detailed, but it is likely that it shares similar reactivity with other oxazolidinone derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinone derivatives, such as solubility, melting point, and stability, are important for their biological activity and drug formulation. These properties are influenced by the molecular structure, particularly the presence of heteroatoms and the overall polarity of the molecule. The antibacterial activity of these compounds is typically evaluated using MIC assays, and their efficacy can be compared to established antibiotics like linezolid . The compound is expected to have properties conducive to its potential role as an antibacterial agent, although specific data on its physical and chemical properties are not provided.
Propriétés
IUPAC Name |
3-[2-oxo-2-[4-[(5-oxo-4-thiophen-2-yl-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl]ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c23-14(11-21-7-8-26-17(21)25)20-5-3-12(4-6-20)10-13-18-19-16(24)22(13)15-2-1-9-27-15/h1-2,9,12H,3-8,10-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQLOCISGAJVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)CN4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide](/img/structure/B3019556.png)
![methyl (2S)-3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B3019559.png)
![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)

![[3-(Aminomethyl)phenyl]urea](/img/structure/B3019566.png)
![2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019568.png)
![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B3019569.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3019571.png)

![Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3019573.png)
![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3019574.png)
![2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B3019576.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B3019577.png)
